molecular formula C14H14F2N2O4 B060538 4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester CAS No. 192574-28-0

4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester

カタログ番号 B060538
CAS番号: 192574-28-0
分子量: 312.27 g/mol
InChIキー: XVOMKCVOLOSQTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of substances that are typically explored for their potential in various fields of chemistry and pharmacology due to their unique structural features and resultant properties. Pyrimidine derivatives, in particular, are of interest for their wide range of biological activities and applications in drug development.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclocondensation reactions utilizing various starting materials, including esters and amines, under catalytic conditions. Base-catalyzed cyclocondensation is a common method, as seen in the synthesis of thiazolo[3,2-a]pyrimidine derivatives (Nagarajaiah & Begum, 2015). Another approach involves reactions with pentafluoroacetophenone and dimethyl oxalate in the presence of sodium methylate (Pimenova et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods like IR, NMR, and X-ray diffraction. These techniques provide insights into the molecular geometry, conformation, and crystal structure of pyrimidine derivatives, offering a detailed view of their structural integrity and stability in the solid state (Nagarajaiah & Begum, 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with different reagents to form new compounds with diverse biological activities. These reactions are influenced by the substituents on the pyrimidine ring and the reaction conditions, leading to compounds with potential antimicrobial and anticancer properties (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties can be analyzed through techniques like differential scanning calorimetry and powder X-ray diffraction, providing valuable information for compound optimization and formulation (Wang et al., 2017).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with biological targets are essential for determining the utility of pyrimidine derivatives in medicinal chemistry. Studies on the synthesis, reactions, and biological activities of these compounds help in identifying their potential as therapeutic agents, highlighting their importance in drug discovery and development (Gein et al., 2009).

科学的研究の応用

Metabolic Pathways and Biosynthesis

The metabolism of aspartame, a compound with a somewhat related structure to the query compound, in animals and humans involves hydrolysis yielding aspartic acid, phenylalanine, and methanol. The aspartate moiety follows metabolic pathways similar to dietary aspartic acid, including decarboxylation to alanine, transamination, and incorporation into proteins, pyrimidines, and other amino acids (Ranney Re, Oppermann Ja, 1979).

Heterocyclic Compound Synthesis

The chemistry of certain heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, showcases the reactivity of these molecules as building blocks for synthesizing various classes of heterocycles. This includes applications in dyes and heterocyclic compound synthesis, suggesting potential pathways for the synthesis and application of the query compound in similar contexts (M. A. Gomaa, H. Ali, 2020).

Biotechnological and Environmental Implications

The study of ectoine biosynthesis in halotolerant methanotrophs underlines the importance of understanding the genetic and enzymatic aspects of biosynthesis pathways in organisms. Such insights could inform biotechnological applications of the query compound, should it have similar biosynthetic pathways or applications (A. Reshetnikov, V. Khmelenina, I. Mustakhimov, Y. Trotsenko, 2011).

Chemical Modification and Application Potential

The chemical modification of xylan into biopolymer ethers and esters, with specific properties depending on functional groups, demonstrates the potential for chemical modification of complex molecules, including the query compound, for diverse applications ranging from biopolymers to drug delivery systems (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).

特性

IUPAC Name

methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O4/c1-21-6-10-11(13(19)22-2)12(18-14(20)17-10)7-3-4-8(15)9(16)5-7/h3-5,12H,6H2,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOMKCVOLOSQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester

Synthesis routes and methods I

Procedure details

A solution of methyl 4-methoxyacetoacetate (702 g, 4.8 mol), urea (433 g, 7.2 mol), 3,4-difluorobenzaldehyde (670 g, 4.7 mol), boron trifluoride diethyl etherate(1126 g, 7.9 mol), copper(II) acetate (94 g, 0.52 mol), and acetic acid (36 mL) in THF (7.5 L) was heated to reflux for 8 hours. The reaction mixture was cooled to 20° C. Ethyl acetate (8 L) and 10% citric acid aqueous solution (7.5 kg) was added. The two layers were separated and the aqueous layer was extracted with ethyl acetate (4 L). The combined organic layers were washed with 10% aqueous sodium carbonate (2×5 L) and with 5% brine (1×5 L). The organic layer was concentrated under reduced pressure, with toluene being added continuously and the mixture was concentrated until the level of THF and ethyl acetate was <0.5% volume to toluene, to a final volume was about 2.5 L. The toluene slurry was warmed to 80° C. to dissolve the solids. The solution was cooled slowly to 60° C. and seeded. The slurry was aged at 60° C. for 1 hour and cooled slowly to 20° C. over 4 hours. Hexane (700 mL) was added over 30 minutes. The slurry was aged for 1 hour and filtered. The solid was washed with toluene (1.5 L) and dried to afford (+)-2 as a white solid.
Quantity
702 g
Type
reactant
Reaction Step One
Name
Quantity
433 g
Type
reactant
Reaction Step One
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
1126 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
94 g
Type
catalyst
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7.5 kg
Type
reactant
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 100-L reaction vessel was charged with 50 mM Tris buffer (Tris HCl (77.4 g) and Tris Base (196.7 g) in deionized water (42.3 L)), 12.0 L of subtilisin (PURAFECT® 4000 L, available from Genencor International), acetonitrile (5.7 L), and (±)-5-methoxycarbonyl-6-(3,4-difluorophenyl)-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxopyrimidine, (2), (120 g, 0.38 mol) and the mixture was allowed to react at 37° C., pH 8.3 for 9 days. The reaction mixture was extracted with toluene (10 L). The aqueous layer was separated and washed with toluene (5 L). The combined organic extracts were washed with brine (10 L). The organic layer was concentrated by rotary evaporation, filtered, then adjusted to 400 mL volume with toluene. The (+)-2 was crystallized by adding heptane (80 mL), followed by seeding. The mixture was stirred for 1 hr, then heptane (520 mL) was added over 8 hrs. The crystals were filtered, washed with 3:2 heptane-toluene (150 mL), then dried under high vacuum to yield (+)-(6S)-5-methoxycarbonyl-6-(3,4-difluorophenyl)-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxopyrimidine, ((+)-2) as a white solid.
[Compound]
Name
100-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
42.3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a well-stirred mixture of methyl 4-methoxyacetoacetate (50 g, 0.351 mol), 3,4-difluorobenzaldehyde (51.39 g, 0.351 mmol), and urea (31.64 g, 0.527 mole) in THF (300 mL) at room temperature were added copper(I) oxide (5.06 g, 0.035 mole) and acetic acid (2.05 mL) sequentially followed by dropwise addition of boron trifluoride diethyl etherate (56 mL, 0.456 mole). The mixture was stirred and refluxed for 8 h, whereupon TLC (1/1 EtOAc/hexanes) indicated completion of the reaction. It was cooled and poured into a mixture of ice and sodium bicarbonate (100 g) and the resulting mixture was filtered through Celite. The Celite pad was washed with dichloromethane (400 mL). The organic layer was separated from the filtrate and the aqueous layer was extracted with more dichloromethane (3×300 mL). The combined organic extracts were dried (sodium sulfate) and the solvent evaporated. The crude product was purified by flash column on silica gel using 50% ethyl acetate in hexanes and then ethyl acetate as eluents to give the product as a pale yellow foam, which on trituration with hexane became white powder (103.3 g, 94%). 1H NMR (CDCl3) δ 3.476 (s, 3H), 3.651 (s, 3H), 4.653 (s, 2H), 5.39 (s, 1H), 6.60 (br s, 1H, NH), 7.00-7.20 (m, 3H), 7.72 (br s, 1H, NH).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
51.39 g
Type
reactant
Reaction Step One
Name
Quantity
31.64 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
5.06 g
Type
catalyst
Reaction Step Five
Quantity
2.05 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A 100-L reaction vessel was charged with 50 mM Tris buffer (Tris HCl (77.4 g) and Tris Base (196.7 g) in deionized water (42.3 L)), 12.0 L of subtilisin (PURAFECT® 4000L, available from Genencor International), acetonitrile (5.7 L), and (+) 5-methoxycarbonyl-6-(3,4-difluorophenyl)-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxopyrimidine, (2), (120 g, 0.38 mol) and the mixture was allowed to react at 37° C., pH 8.3 for 9 days. The reaction mixture was extracted with toluene (10 L). The aqueous layer was separated and washed with toluene (5 L). The combined organic extracts were washed with brine (10 L). The organic layer was concentrated by rotary evaporation, filtered, then adjusted to 400 mL volume with toluene. The (+)-2 was crystallized by adding heptane (80 mL), followed by seeding. The mixture was stirred for 1 hr, then heptane (520 mL) was added over 8 hrs. The crystals were filtered, washed with 3:2 heptane-toluene (150 mL), then dried under high vacuum to yield (+)-(6S)-5-methoxycarbonyl-6-(3,4-difluorophenyl)-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxopyrimidine, ((+)-2) as a white solid.
[Compound]
Name
100-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
42.3 L
Type
reactant
Reaction Step Two
[Compound]
Name
4000L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Copper(I) oxide (5.06 g, 0.035 mole) and acetic acid (2.05 mL) were added sequentially to a stirring solution of methyl 4-methoxyacetoacetate (50.0 g, 0.351 mol), 3,4-difluorobenzaldehyde (51.4 g, 0.351 mmol), and urea (31.6 g, 0.527 mole) in THF (300 mL) at room temperature, followed by dropwise addition of boron trifluoride diethyl etherate (56.0 mL, 0.456 mole). The mixture was stirred at reflux temperature for 8 h, whereupon TLC (1/1 EtOAc/hexanes) indicated completion of the reaction. The reaction mixture was cooled and poured into a mixture of ice and sodium bicarbonate (100 g) and the resulting mixture was filtered through Celite. The Celite pad was washed with dichloromethane (400 mL). The organic layer was separated from the filtrate and the aqueous layer was extracted with more dichloromethane (3×300 mL). The combined organic extracts were dried (sodium sulfate) and the solvent was evaporated. The crude product was purified by flash chromatography (ethyl acetate/hexanes, 1/1;then ethyl acetate), giving the desired product as a pale yellow foam. The foam was triturated with hexanes, giving a white powder (103.3 g, 94%). 1H NMR δ 3.476 (s, 3H), 3.651 (s, 3H), 4.653 (s, 2H), 5.39 (s, 1H), 6.60 (br s, 1H, NH), 7.00-7.20 (m, 3H), 7.72 (br s, 1H, NH).
Quantity
56 mL
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
51.4 g
Type
reactant
Reaction Step Four
Name
Quantity
31.6 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
5.06 g
Type
catalyst
Reaction Step Four
Quantity
2.05 mL
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。